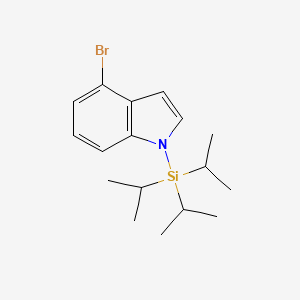
异丁基三苯基膦溴化物
描述
Isobutyltriphenylphosphonium bromide is a chemical compound with the molecular formula C22H24BrP . It is a quaternary phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups and a bromide ion. This compound is known for its utility in various scientific research applications, including organic synthesis, catalysis, and biochemistry.
科学研究应用
Isobutyltriphenylphosphonium bromide is widely used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: : It serves as a phase-transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.
Catalysis: : The compound is used in catalytic processes, such as the Wittig reaction, to form alkenes from aldehydes and ketones.
Biochemistry: : It is employed in biochemical studies, particularly in the investigation of enzyme mechanisms and the study of phospholipases.
作用机制
Target of Action
Isobutyltriphenylphosphonium bromide is an organic compound that is often used in organic synthesis . .
Mode of Action
It is known to be used as a reagent in organic synthesis , suggesting that it may interact with other compounds to facilitate chemical reactions.
Biochemical Pathways
As a reagent in organic synthesis, it likely participates in various chemical reactions, potentially affecting multiple pathways depending on the context of its use .
Result of Action
As a reagent in organic synthesis, its effects would likely depend on the specific reactions it is used in .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化分析
Biochemical Properties
Isobutyltriphenylphosphonium bromide is used as a Wittig reagent, which is widely used in the synthesis of unsaturated carbon chains . It is a precursor to ylides in the Wittig reaction, and is extensively used in the synthesis of unsaturated bonds in liquid crystal materials .
Molecular Mechanism
The molecular mechanism of action of Isobutyltriphenylphosphonium bromide is primarily through its role in the Wittig reaction. It acts as a precursor to ylides, which are used to synthesize unsaturated carbon chains
准备方法
Industrial Production Methods: In an industrial setting, the synthesis of isobutyltriphenylphosphonium bromide involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the desired product.
化学反应分析
Types of Reactions: Isobutyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: : The phosphonium ion can be oxidized to form phosphine oxide derivatives.
Reduction: : Reduction reactions can lead to the formation of triphenylphosphine.
Substitution: : The bromide ion can be substituted with other nucleophiles.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Phosphine Oxides: : Resulting from oxidation reactions.
Triphenylphosphine: : Obtained through reduction.
Substituted Phosphonium Salts: : Formed by nucleophilic substitution.
相似化合物的比较
Isobutyltriphenylphosphonium bromide is compared with other similar compounds, such as triphenylphosphine oxide and other quaternary phosphonium salts. Its uniqueness lies in its ability to act as a phase-transfer catalyst and its specific reactivity in the Wittig reaction. Other similar compounds may not possess these properties or may be less effective in similar applications.
List of Similar Compounds
Triphenylphosphine oxide
Tetraphenylphosphonium chloride
Benzyltriphenylphosphonium chloride
Ethyltriphenylphosphonium bromide
Isobutyltriphenylphosphonium bromide is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactivity make it an important tool in organic synthesis and catalysis.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
属性
IUPAC Name |
2-methylpropyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24P.BrH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKPDPHNYHUZQW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945559 | |
| Record name | (2-Methylpropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22884-29-3 | |
| Record name | Phosphonium, (2-methylpropyl)triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22884-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyltriphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022884293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Methylpropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585772.png)



![2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1585777.png)




